1(2H)-Isoquinolinone, 3-phenyl-
Description
Significance of Isoquinolinone Scaffolds in Organic Chemistry
The isoquinolinone framework is a prominent heterocyclic structure of significant interest in organic and medicinal chemistry. nih.govbenthamdirect.com This structural motif is embedded in a wide array of natural products, particularly alkaloids, and serves as a core component in many biologically active molecules. nih.govnih.gov The unique arrangement of a benzene (B151609) ring fused to a pyridinone ring imparts specific chemical and physical properties, making it a "privileged scaffold". nih.govrsc.org This term reflects the ability of the isoquinolinone core to serve as a versatile template for the development of compounds with a wide spectrum of pharmacological activities. nih.govontosight.ai
The importance of the isoquinolinone scaffold is underscored by its presence in numerous pharmaceuticals. nih.govrsc.org For example, Duvelisib, an inhibitor of phosphoinositide-3-kinases approved for treating certain types of leukemia and lymphoma, features this core structure. nih.govrsc.org The inherent bioactivity of the scaffold has driven extensive research into its synthesis and functionalization. nih.govbenthamdirect.com Consequently, organic chemists are continually seeking novel and efficient methods to construct and modify the isoquinolinone skeleton to explore its full potential in drug discovery and materials science. nih.govresearchgate.net
Historical Development of Isoquinolinone Synthesis Methodologies
The construction of the isoquinoline (B145761) nucleus, the parent structure of isoquinolinones, has been a central theme in heterocyclic chemistry for over a century. researchgate.net Traditional methods, which have been foundational to the field, primarily rely on electrophilic aromatic substitution reactions. researchgate.net These classical syntheses include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netnumberanalytics.comorganicreactions.org
The Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclization of a β-arylethylamide, using a dehydrating agent like phosphorus oxychloride, to form a 3,4-dihydroisoquinoline, which can then be oxidized to an isoquinoline or isoquinolinone derivative. numberanalytics.comorganicreactions.org
The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or keto-acid to form a tetrahydroisoquinoline, a precursor that can be further modified to yield isoquinolinones. nih.govnumberanalytics.com
The Pomeranz-Fritsch Reaction: First reported in 1893, this synthesis involves the acid-mediated cyclization of a benzalaminoacetal. organicreactions.orgnih.govchem-station.com It offers a route to isoquinolines with substitution patterns that can be difficult to achieve through other methods. organicreactions.org
Evolution of Synthetic Strategies for 1(2H)-Isoquinolinone, 3-phenyl-
The synthesis of 3-substituted isoquinolinones, such as 1(2H)-Isoquinolinone, 3-phenyl-, has evolved significantly from classical cyclization methods to modern transition-metal-catalyzed reactions. This evolution has been driven by the need for greater efficiency, milder conditions, and broader substrate scope.
Early approaches often involved multi-step sequences. For instance, a patented process describes the cyclodehydration of an N-formyl-2-phenyl-acetamide derivative using a strong acid like sulfuric acid to form the 3-isoquinolone ring system. google.com Another classical approach involves the reaction of methyl o-benzoylphenylacetate with methylamine (B109427) to yield the corresponding N-methylated 3-phenyl-isoquinolone. researchgate.net
More recent strategies have increasingly relied on transition-metal catalysis to construct the isoquinolinone core through C-H activation and annulation reactions. These methods offer a more direct and atom-economical approach.
Key developments include:
Rhodium(III)-catalyzed reactions: The annulation of benzamides with alkynes is a powerful tool. For example, the coupling of benzamides with terminal alkynes can produce 3-substituted isoquinolinones. nih.gov Similarly, rhodium(III)-catalyzed C-H activation of ketoximes and subsequent cyclization with alkynes provides a regioselective route to isoquinoline derivatives. organic-chemistry.org
Palladium(II)-catalyzed reactions: Palladium catalysts have been used in the oxidative annulation of benzamides with alkynes to generate 3,4-disubstituted isoquinolinones. nih.gov Another strategy involves the coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization. organic-chemistry.org
Metal-free approaches: Recognizing the cost and potential toxicity of transition metals, metal-free synthetic routes have also been developed. One notable method involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe₃)₂ and Cs₂CO₃, to directly afford 3-aryl isoquinolines. organic-chemistry.org Another innovative approach uses a hypervalent iodine reagent to mediate the chemoselective cycloisomerization of o-alkenylbenzamides to yield 3-arylisoquinolinones. nih.gov
The table below summarizes and compares several modern synthetic strategies for preparing 3-aryl-1(2H)-isoquinolinones, highlighting the diversity of catalysts and reaction partners now available to chemists.
| Catalyst/Reagent | Starting Materials | Reaction Type | Key Features |
| Rhodium(III) Complex | Aromatic Ketoxime, Alkyne | C-H Activation/Annulation | Good to excellent yields, regioselective. organic-chemistry.org |
| Palladium(II) Acetate | N-Chlorobenzamide, Alkene | C-H Activation/Annulation | Enantioselective synthesis of dihydroisoquinolones. researchgate.net |
| LiN(SiMe₃)₂ / Cs₂CO₃ | 2-Methyl-arylaldehyde, Benzonitrile | Base-Promoted Annulation | Transition-metal-free, straightforward, and practical. organic-chemistry.org |
| Hypervalent Iodine(III) | o-Alkenylbenzamide | Oxidative Cyclization | Metal-free, chemoselective depending on solvent. nih.gov |
| Cobalt(III) Complex | Benzamide (B126), Vinylene Carbonate | Redox-Neutral Annulation | Good yields, tolerates diverse functional groups. organic-chemistry.org |
This continuous evolution of synthetic methodologies provides more efficient and sustainable pathways to access 1(2H)-Isoquinolinone, 3-phenyl- and its derivatives, facilitating further exploration of their chemical and biological properties.
Properties
CAS No. |
7115-13-1 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-phenyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)10-14(16-15)11-6-2-1-3-7-11/h1-10H,(H,16,17) |
InChI Key |
VZYRBVZOGGKAKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2 |
Other CAS No. |
7115-13-1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2h Isoquinolinone, 3 Phenyl and Its Derivatives
Classical Approaches to the Isoquinolinone Core
The foundational methods for constructing the isoquinolinone skeleton have been refined over many years and remain cornerstones of heterocyclic synthesis. These approaches primarily involve intramolecular cyclization reactions and condensation strategies.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy that involves the formation of the heterocyclic ring from a single precursor molecule containing all the necessary atoms. This approach often provides good control over the regiochemistry of the final product.
The cyclization of 2-acylphenylacetonitriles offers a direct route to 1-amino-3-substituted-isoquinolines, which can be subsequently hydrolyzed to the corresponding 1(2H)-isoquinolinones. The process typically involves a base-catalyzed intramolecular Thorpe-Ziegler type condensation. While specific examples for the direct synthesis of 3-phenyl-1(2H)-isoquinolinone via this method are not extensively detailed in the provided results, the general strategy is a recognized pathway for isoquinoline (B145761) synthesis.
The cyclization of N-formyl-2-phenyl-acetamides and their derivatives provides a viable route to the isoquinolinone skeleton. For instance, N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides can be cyclized in the presence of a catalytic amount of p-toluenesulfonic acid to yield N-formylenamides of isoquinoline. researchgate.net This method highlights the utility of acid catalysis in promoting the intramolecular ring closure necessary for the formation of the isoquinoline core.
The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines or converted to isoquinolinones. wikipedia.orgnumberanalytics.com The reaction involves the acid-catalyzed cyclization of β-arylethylamides. wikipedia.org Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgresearchgate.net
The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org For substrates lacking electron-donating groups on the aromatic ring, a mixture of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org The versatility of this reaction allows for the synthesis of a variety of substituted isoquinolines. For example, the reaction of N-phenylethyl cinnamamides has been investigated, with the nature of the isolated products being dependent on the starting materials and the solvent used. researchgate.net
| Reagent/Conditions | Product Type | Reference |
| POCl₃ | 3,4-Dihydroisoquinolines | wikipedia.org |
| P₂O₅ in refluxing POCl₃ | 3,4-Dihydroisoquinolines (for deactivated rings) | wikipedia.org |
| PPA | 3,4-Dihydroisoquinolines | wikipedia.org |
| Tf₂O | 3,4-Dihydroisoquinolines | researchgate.net |
The Pomeranz–Fritsch reaction is another fundamental method for isoquinoline synthesis. numberanalytics.comwikipedia.org It involves the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgquimicaorganica.org The reaction is typically carried out in two stages: initial condensation to form the Schiff base, followed by ring closure in the presence of a strong acid like sulfuric acid. organicreactions.orgnumberanalytics.com This method offers a route to isoquinolines with substitution patterns that may be difficult to achieve through other means. organicreactions.org
The Pictet-Spengler reaction, while primarily known for the synthesis of tetrahydroisoquinolines, can be adapted for the synthesis of isoquinolinones. numberanalytics.comnumberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or a keto-acid, followed by cyclization. numberanalytics.com
Modern adaptations of these classical reactions continue to expand their scope and efficiency.
Condensation Reactions
Condensation reactions provide an alternative and powerful approach to the synthesis of the 3-phenyl-1(2H)-isoquinolinone scaffold. These reactions typically involve the joining of two or more molecules to form the heterocyclic ring.
A notable example is the Castagnoli–Cushman reaction, which has been employed to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org This multicomponent reaction offers a convergent and efficient route to complex molecules. For instance, a variety of 2-substituted-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids have been prepared using this methodology, demonstrating its utility in generating libraries of related compounds. rsc.org
More recent developments include copper-catalyzed intramolecular cyclization reactions. For example, (E)-2-alkynylaryl oxime derivatives can undergo a Cu(I)-catalyzed cyclization in water to afford isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.org This method is environmentally friendly and proceeds under mild conditions. nih.govsemanticscholar.org Similarly, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. nih.gov
Palladium-catalyzed reactions have also emerged as a powerful tool. For instance, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, yields isoquinolines in excellent yields. organic-chemistry.org
Modern Catalytic Strategies in Isoquinolinone Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinolinones. These strategies often involve the activation of otherwise inert C-H bonds, facilitating novel bond formations and cyclization cascades to build the isoquinolinone core. The choice of metal catalyst is crucial and dictates the reaction pathway and substrate scope.
Transition Metal-Catalyzed Annulation Reactions
Annulation reactions, where a new ring is formed on a pre-existing one, are a cornerstone of modern heterocyclic synthesis. Transition metals like rhodium, palladium, copper, silver, and iridium have been extensively employed to catalyze the annulation processes leading to 3-phenyl-1(2H)-isoquinolinone and its derivatives.
Rhodium(III) catalysis has proven to be a robust strategy for isoquinolinone synthesis, primarily through C-H activation and subsequent annulation with various coupling partners. rsc.orgnih.gov One prominent approach involves the coupling of benzamides with alkynes. nih.gov More recently, strategies utilizing an internally oxidizing directing group have been developed. For instance, the Rh(III)-catalyzed C-H activation and annulation of benzoylhydrazines with alkynes provides a route to isoquinolones. rsc.org
Another innovative Rh(III)-catalyzed method involves the reaction of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes. nih.govnih.gov This reaction proceeds via a proposed [4.1.0] bicyclic intermediate, which then undergoes acid-mediated ring-opening to furnish 4-substituted isoquinolones. nih.govnih.govprinceton.edu While this method directly yields 4-substituted products, it highlights the versatility of rhodium catalysis in accessing the isoquinolinone core. nih.gov
Table 1: Examples of Rhodium(III)-Catalyzed Synthesis of Isoquinolone Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Yield (%) | Reference |
| O-pivaloyl benzhydroxamic acid | Activated cyclopropene | [RhCp*Cl₂]₂ / CsOAc | 3-substituted isoquinolone | 99 | nih.gov |
| Benzoylhydrazine | Alkyne | Rh(III) catalyst | Isoquinolone | N/A | rsc.org |
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing isoquinolinones is well-documented. nih.govnih.govdntb.gov.ua Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are pivotal in creating key intermediates that can subsequently undergo cyclization to form the isoquinolinone ring. youtube.com
One strategy involves the sequential coupling of ortho-bromoarylaldehydes with terminal alkynes, followed by imination and a copper-catalyzed cyclization, to yield various substituted isoquinolines. A related palladium-catalyzed approach allows for the coupling of the tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, which then cyclize to form the isoquinoline product.
A general catalytic cycle for many palladium-catalyzed cross-couplings starts with a palladium(0) species. This species undergoes oxidative addition into a carbon-halogen bond (e.g., of an aryl halide). The resulting palladium(II) complex then undergoes transmetalation with an organometallic reagent (the coupling partner). The final step is a reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. youtube.com
Table 2: General Scheme for Palladium-Catalyzed Isoquinoline Synthesis
| Step | Description | Catalyst/Reagents |
| 1 | Palladium-catalyzed cross-coupling of an o-halo-benzaldehyde derivative with a phenyl-containing coupling partner. | Pd catalyst, base, suitable solvent |
| 2 | Formation of an imine or related nitrogen-containing intermediate. | Amine source |
| 3 | Intramolecular cyclization to form the isoquinolinone ring. | Often promoted by a co-catalyst or heat |
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of isoquinolinones. nih.govrsc.org A notable method is the copper-catalyzed annulation of ketones with 2-halobenzamides, providing a direct route to functionalized isoquinolin-1(2H)-ones. nih.gov This approach is applicable to a wide range of ketones, allowing for the introduction of various substituents at the 4-position.
Another powerful copper-catalyzed strategy involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.govsemanticscholar.org This environmentally friendly method can selectively produce either isoquinolines or isoquinoline N-oxides by choosing the appropriate protecting group on the oxime. nih.govsemanticscholar.org For instance, the reaction of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime in the presence of a copper(I) catalyst in water leads to the formation of 1-methyl-3-phenylisoquinoline. semanticscholar.org Furthermore, the copper(II)-catalyzed tandem reaction of 2-(1-alkynyl)benzaldimines with water has been developed for the synthesis of isoquinolin-1(2H)-ones. researchgate.net
Table 3: Examples of Copper-Catalyzed Synthesis of Isoquinoline Derivatives
| Starting Material | Catalyst System | Product | Yield (%) | Reference |
| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | CuI in water | 1-methyl-3-phenylisoquinoline | 92 | semanticscholar.org |
| 2-Halobenzamide and Ketone | Copper catalyst | Functionalized isoquinolin-1(2H)-one | Moderate to excellent | nih.gov |
| 2-(1-Alkynyl)benzaldimine | Cu(OAc)₂ | Isoquinolin-1(2H)-one | Good | researchgate.net |
Silver catalysis has been employed in the synthesis of isoquinoline-related structures. nih.govorganic-chemistry.org A notable example is the silver-catalyzed cyclization of 2-alkynyl benzyl azides, which provides an efficient route to substituted isoquinolines. nih.govorganic-chemistry.org This reaction tolerates a variety of functional groups and proceeds in moderate to good yields. nih.gov
Furthermore, silver-catalyzed tandem cycloisomerization followed by a dipolar cycloaddition has been utilized in the synthesis of pyrrolo-isoquinolines. researchgate.net Another approach involves the silver-catalyzed intramolecular cyclization of 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines to generate novel charged heteroarenes. nih.gov While these methods demonstrate the utility of silver in constructing fused nitrogen-containing heterocycles, the direct synthesis of 1(2H)-isoquinolinone, 3-phenyl- via a silver-catalyzed tandem cycloisomerization/hydroarylation was not explicitly detailed in the provided search results. The application of silver catalysis in decarboxylative radical cyclizations is also an emerging area for the construction of various cyclic molecules. researchgate.net
Iridium catalysis has been explored for various transformations, including C-H functionalization and asymmetric annulation reactions. rsc.orgnih.gov For instance, iridium(I)-catalyzed branched-selective C-H alkylation of N-arylisoindolinones with simple alkenes has been reported. nih.gov In this reaction, the amide carbonyl group of the isoindolinone acts as a directing group to facilitate ortho C-H activation of the N-aryl ring. nih.gov
Additionally, cooperative isothiourea/iridium-catalyzed asymmetric annulation reactions of vinyl aziridines with pentafluorophenyl esters have been developed to access chiral γ-lactams. nih.gov While these examples showcase the potential of iridium catalysis in heterocyclic chemistry, the direct synthesis of 1(2H)-isoquinolinone, 3-phenyl- through iridium-catalyzed transformations was not specifically described in the provided search results.
Ruthenium-Catalyzed C-H Functionalization
Ruthenium-catalyzed reactions have become a cornerstone for the synthesis of isoquinolinones, primarily through the oxidative annulation of benzamides with alkynes. This strategy leverages a directing group on the benzamide (B126) nitrogen to facilitate ortho-C-H bond activation and subsequent cyclization.
A prominent method involves the reaction of N-methoxybenzamides with terminal or internal alkynes. In the presence of a ruthenium(II) catalyst, such as [Ru(p-cymene)Cl₂]₂, and a copper oxidant like Cu(OAc)₂·H₂O, the C-H bond ortho to the amide group is activated. This is followed by the insertion of the alkyne and subsequent reductive elimination to forge the isoquinolinone ring. The reaction of an N-methoxybenzamide with phenylacetylene, for instance, directly yields the 3-phenyl-1(2H)-isoquinolinone core after cleavage of the N-O bond. These transformations are often characterized by their high functional group tolerance and broad substrate scope. researchgate.net
Researchers have also developed these catalytic systems to operate in environmentally benign solvents like water. researchgate.net Carboxylate assistance has been shown to promote the ruthenium-catalyzed annulation of N-methoxybenzamides and even more atom-economical free hydroxamic acids with alkynes, highlighting the robustness and chemoselectivity of these catalysts. researchgate.net Furthermore, cascade processes initiated by ruthenium-catalyzed C-H alkenylation have been designed to construct complex polycyclic structures from simple arylacetophenones in a single operation. consensus.appacs.org
Cobalt-Catalyzed Approaches
Cobalt catalysis has emerged as a cost-effective and powerful alternative to more precious metals for C-H activation and isoquinolinone synthesis. These methods typically proceed via a similar oxidative annulation pathway involving benzamides and alkynes.
A significant advancement in this area is the development of cobalt-catalyzed enantioselective C-H activation to produce C-N axially chiral isoquinolinones. researchgate.net In a key study, a combination of Co(OAc)₂·4H₂O with a chiral salicyl-oxazoline (Salox) ligand was used to catalyze the reaction between N-substituted benzamides and a variety of alkynes, using O₂ as a green oxidant. researchgate.netorganic-chemistry.org This method provides access to a range of atropisomeric isoquinolinones, including 3-phenyl derivatives, in high yields and with excellent enantioselectivities (up to 98% ee). researchgate.net The stability and thermal resistance of these chiral products underscore the utility of this approach.
Other cobalt-catalyzed systems, such as those employing picolinamide (B142947) as a traceless directing group, have also been developed for the synthesis of (NH)-isoquinolones from N-aroylpicolinamides and alkynes. nih.gov Furthermore, Co(III)-catalyzed redox-neutral annulation of benzamides with vinylene carbonate has been reported as a method to access 3,4-unsubstituted isoquinolinones. rsc.orgnih.gov
Hypervalent Iodine-Mediated Synthetic Routes
Hypervalent iodine reagents offer a metal-free alternative for the synthesis of isoquinolinones, functioning as powerful oxidants to facilitate intramolecular cyclization reactions. These methods are attractive due to the low toxicity and easy handling of the reagents.
A notable example is the solvent-dependent chemoselective synthesis of isoquinolinones using the zwitterionic hypervalent iodine(III) reagent, (phenyliodonio)sulfamate (PISA). organic-chemistry.orgrsc.orgacs.org The reaction of o-alkenylbenzamide derivatives with PISA can lead to either 3- or 4-substituted isoquinolinones by simply changing the solvent. Specifically, when the reaction is conducted in wet hexafluoro-2-propanol (HFIP), a rearrangement occurs, leading to the formation of 3-substituted isoquinolinones in moderate yields. organic-chemistry.org For example, the treatment of an o-(phenylethenyl)benzamide under these conditions would furnish 1(2H)-Isoquinolinone, 3-phenyl-. The proposed mechanism involves tautomerization of the amide, attack on the iodine reagent, intramolecular cyclization, aryl migration, and subsequent rearomatization to yield the final product. organic-chemistry.org
Organocatalytic Approaches
Organocatalysis provides a metal-free avenue for the asymmetric synthesis of isoquinolinone precursors, typically focusing on the construction of chiral 3,4-dihydroisoquinolin-1(2H)-ones. These saturated analogues can then be oxidized to the corresponding aromatic isoquinolinones.
A representative strategy involves a one-pot, three-step sequence comprising an aza-Henry reaction, hemiaminalization, and oxidation. acs.org In this protocol, a 2-(nitromethyl)benzaldehyde reacts with an N-protected aldimine in the presence of a chiral organocatalyst, such as a quinine-based squaramide. This initial domino reaction sets two adjacent stereocenters. The resulting intermediate is then oxidized in the same pot, for instance with pyridinium (B92312) chlorochromate (PCC), to afford the trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-one. acs.org This method allows for the synthesis of highly functionalized dihydroisoquinolinones with good yields and moderate to excellent enantioselectivities. While this approach does not directly yield the fully aromatic 1(2H)-isoquinolinone, it establishes the core structure with high stereocontrol, which is a crucial step towards the final product.
Photoredox Catalysis in Isoquinolinone Chemistry
Visible-light photoredox catalysis has unlocked new pathways for the synthesis of complex molecules under mild conditions. In the context of isoquinolinone chemistry, this approach has been harnessed to achieve dynamic kinetic asymmetric transformations (DYKAT) for producing atroposelective N-aryl isoquinolinones.
In a unified method, N-aryl isoquinolinium salts are subjected to aerobic oxidation mediated by a chiral phosphite (B83602) and a photoredox catalyst (e.g., Eosin (B541160) Y) under visible light irradiation. nih.gov This process enables the synthesis of C(=O)-N axially chiral isoquinolinones without the need for pre-installed auxiliary functional groups. The reaction proceeds through the formation of an iminium ion, which is then oxidized in a dynamic kinetic asymmetric transformation. This protocol exhibits a broad substrate scope, allowing for substitutions at various positions on both the isoquinoline core and the N-aryl group, including the synthesis of a C3-phenyl substituted derivative which yielded the product in moderate yield and enantiomeric ratio. nih.gov
Sustainable and Green Chemistry Approaches
Electrochemical Synthesis Methods
Electrosynthesis represents a green and sustainable approach to chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants by using electricity as a "traceless" reagent.
In the field of isoquinolinone synthesis, electrochemical methods have been developed for intramolecular C-H/N-H functionalization. One such protocol describes the construction of isoxazolidine-fused isoquinolin-1(2H)-ones through an electrochemical-oxidation-induced intramolecular annulation. This method proceeds via amidyl radicals in an undivided cell under metal-free, additive-free, and external oxidant-free conditions.
More directly related to the isoquinolinone core, anodic oxidation has been utilized to mediate benzylic C-H oxidations. A dual mediator system comprising TEMPO and sodium bromide can be used for the synthesis of various lactams, including isoquinolinones, from suitable precursors. Additionally, recent work has shown that cobalt-catalyzed C-H activation/annulation reactions can be performed under electrocatalytic conditions, successfully yielding N-N axially chiral products with good efficiency and enantioselectivity, thereby merging the benefits of transition metal catalysis with green electrochemical methods. nih.gov
Metal-Free Cyclization Strategies
The development of metal-free synthetic methods is a key area of research, aiming to reduce costs and environmental impact. For the synthesis of 3-phenyl-1(2H)-isoquinolinone derivatives, several effective metal-free cyclization strategies have been established.
One prominent approach involves the iodine-mediated electrophilic cyclization. nih.govrsc.org This method has been successfully applied to the synthesis of highly substituted isoquinolines from 2-alkynyl-1-methylene azide (B81097) aromatics. nih.gov The reaction proceeds through an iodonium (B1229267) ion intermediate, followed by nucleophilic attack of the azide and subsequent elimination of nitrogen gas. nih.gov This strategy tolerates a variety of functional groups on the aromatic ring and can be carried out under acidic, basic, or neutral conditions, offering a high degree of flexibility. nih.gov
Another notable metal-free method is the direct intramolecular C-H/N-H functionalization of o-alkenylbenzamides. rsc.org This reaction can be achieved using an oxidant like Phenyliodine(III) diacetate (PIDA) in a solvent such as hexafluoro-2-propanol (HFIP) at room temperature. rsc.org This approach provides a rapid and efficient route to isoquinolin-1(2H)-ones. rsc.org
Furthermore, a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes has been developed for the synthesis of 1-alkylisoquinolines, which can be conceptually extended to aryl-substituted analogs. thieme.de This method offers a simple and efficient pathway to pharmacologically relevant isoquinolines with broad substrate scope and excellent functional group tolerance. thieme.de
Solvent-Dependent Chemoselective Synthesis
The solvent can play a crucial role in directing the outcome of a chemical reaction, a principle that has been effectively utilized in the synthesis of isoquinolinone derivatives. A hypervalent iodine(III) reagent, (phenyliodonio)sulfamate (PISA), has been employed in a solvent-dependent chemoselective synthesis that can yield either 3- or 4-substituted isoquinolinones from the same o-alkenylbenzamide starting materials. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net
Specifically, when the reaction is conducted in wet hexafluoro-2-propanol (HFIP), the 3-substituted isoquinolinone derivatives are the major products. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net In contrast, using acetonitrile (B52724) as the solvent favors the formation of 4-substituted isoquinolinones. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net This unprecedented solvent-dependent chemoselectivity provides a valuable tool for selectively accessing different isoquinolinone isomers. beilstein-journals.orgresearchgate.net The reaction in wet HFIP proceeds at room temperature and demonstrates good to high yields for a range of substrates with different substituents on the phenyl ring. nih.gov
The proposed mechanism in wet HFIP involves the activation of the alkene by the PISA reagent, followed by an intramolecular attack of the amide nitrogen. researchgate.net A subsequent rearrangement and elimination lead to the formation of the 3-substituted product. researchgate.net
Cascade and One-Pot Reaction Sequences
Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation. Several such strategies have been developed for the synthesis of 3-phenyl-1(2H)-isoquinolinone and related structures.
Radical Cascade Cyclization Strategies
Radical cascade reactions provide a powerful method for the construction of complex polycyclic systems in a single step. nih.gov In the context of isoquinolinone synthesis, radical cyclization of (E)-N-(2-bromobenzyl)-N-(2-(phenylthio)vinyl)acetamide precursors has been shown to produce 1,2-dihydroisoquinolines, which can be further transformed into isoquinolinones. ucsb.edu
Another strategy involves a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes, proceeding through a radical mechanism to afford 1-alkylisoquinolines. thieme.de This approach highlights the potential of radical-based methods for the synthesis of substituted isoquinolines. thieme.de Furthermore, asymmetric three-component radical cascade reactions have been developed, demonstrating the potential for stereoselective synthesis of complex molecules containing isoquinoline-related fragments. acs.org
Multi-Component Reactions
Multi-component reactions (MCRs) are highly convergent processes that combine three or more starting materials in a single reaction vessel to form a complex product. Several MCRs have been designed for the synthesis of the isoquinolinone core. thieme.denih.govresearchgate.net
One notable example is the Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed intramolecular Heck reaction. researchgate.netnih.gov This sequence allows for the construction of diverse isoquinoline scaffolds from readily available starting materials. researchgate.netnih.gov Variations of this approach, such as the Ugi-azide reaction followed by a Heck cyclization, have also been successfully employed to synthesize related heterocyclic systems. beilstein-journals.orgbeilstein-archives.org
Another powerful MCR strategy involves a copper-catalyzed cascade reaction of Ugi adducts derived from ammonia, 2-halobenzoic acids, aldehydes, and isocyanides. nih.gov This method provides access to highly substituted isoquinolone-4-carboxylic acids with good functional group tolerance. nih.gov Additionally, three-component reactions involving isatin, tetrahydroisoquinoline, and terminal alkynes have been developed to produce complex fused isoquinoline derivatives. acs.org
Sequential Preparation and Activation Routes
Sequential, one-pot syntheses that involve the in-situ generation and subsequent reaction of intermediates are highly efficient. A novel two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones begins with a Suzuki cross-coupling between a 2-halobenzonitrile and a vinyl boronate. nih.gov The resulting intermediate undergoes a platinum-catalyzed nitrile hydrolysis and cyclization in the same pot to yield the final product. nih.gov
Another sequential approach involves the reaction of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu This method allows for the rapid construction of highly substituted isoquinolines, with the potential to assemble up to four components in a single operation. harvard.edu Furthermore, a process for preparing 2H-3-isoquinolones involves the cyclodehydration of N-formyl-2-phenyl-acetamides using an agent like sulfuric acid. google.com
One-pot syntheses of related quinolinone structures have also been reported, such as the synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives via a hypervalent iodine-mediated α-hydroxylation followed by an acid-promoted intramolecular cyclization. nih.gov
Reaction Mechanisms in Isoquinolinone Synthesis and Chemical Transformations
Mechanistic Pathways of Intramolecular Cyclizations
Intramolecular cyclization is a fundamental strategy for the synthesis of the isoquinolinone core. A prevalent mechanism involves the cyclization of an activated amide. For instance, in the Bichler-Napieralski synthesis, an acylated β-phenylethylamine undergoes cyclization using a Lewis acid like phosphorus pentoxide or phosphorus oxychloride to form a 1-substituted-3,4-dihydroisoquinoline intermediate. pharmaguideline.com This intermediate is then dehydrogenated to furnish the aromatic isoquinoline (B145761). pharmaguideline.com
A variation of this is the Pictet-Gams modification, which utilizes a β-hydroxy-β-phenylethylamine that is cyclized under heat with a catalyst like phosphorus oxychloride. pharmaguideline.com Another key pathway is the Pictet-Spengler synthesis, where an arylethanamine reacts with an aldehyde to form an imine, which subsequently cyclizes in the presence of acid to yield a tetrahydroisoquinoline. pharmaguideline.com The presence of electron-donating groups on the phenyl ring facilitates this ring closure under milder conditions. pharmaguideline.com
The cyclization of a delta-hydroxy acid to a delta-lactone provides a conceptual parallel, where the intramolecular reaction between a hydroxyl and a carboxylic acid group forms a cyclic ester. This process involves nucleophilic attack, ring closure, and the elimination of water, highlighting the general principles of intramolecular cyclization. youtube.com
Detailed Studies of C-H Activation Processes
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for synthesizing isoquinolinone derivatives. researchgate.netmdpi.com These reactions often proceed through a chelation-assisted mechanism where a directing group on the substrate coordinates to the metal catalyst, bringing it in close proximity to the C-H bond targeted for activation. researchgate.netnih.gov
Rhodium(III)-catalyzed reactions, for instance, can involve the C-H activation of an in-situ generated oxime, followed by cyclization with an alkyne to construct the isoquinoline ring. organic-chemistry.org Similarly, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoates has been developed to produce 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com The proposed catalytic cycle for many of these transformations involves:
Ligand-directed C-H activation to form a metallacycle intermediate. nih.gov
Coordination of the coupling partner (e.g., alkyne, allene).
Migratory insertion of the coupling partner into the metal-carbon bond.
Reductive elimination to form the final product and regenerate the active catalyst. researchgate.netresearchgate.net
Kinetic isotope effect (KIE) studies are often employed to probe the mechanism. For example, an intramolecular KIE of 2.5 ± 0.2 was observed in a Pd-catalyzed C-H phenylation, suggesting that C-H bond cleavage is involved in the rate-determining step. nih.gov
Investigation of Radical Reaction Mechanisms
Radical reactions offer an alternative avenue for the synthesis of isoquinolinone derivatives, particularly for the introduction of specific functional groups. Visible-light-induced radical cascade reactions have been developed for the synthesis of trifluoromethyl-containing isoquinoline-1,3-diones from N-benzamides and a trifluoromethyl source like CF3SO2Na. researchgate.net These reactions are typically metal-free and proceed under mild conditions. researchgate.net
The general mechanism for such a radical cascade often involves:
Generation of a radical species (e.g., a trifluoromethyl radical) under visible light irradiation.
Addition of the radical to an alkene or alkyne moiety in the substrate.
Intramolecular cyclization of the resulting radical intermediate onto the aromatic ring or another reactive site.
Termination or propagation of the radical chain.
In some cases, the reaction can be initiated by the formation of an iminyl radical from a precursor like a cyclobutanone (B123998) oxime ester via thermolysis. researchgate.net
Analysis of Cycloaddition Pathways
Cycloaddition reactions provide a powerful and convergent strategy for the construction of the isoquinoline framework and related fused systems. The aza-Diels-Alder reaction, a type of [4+2] cycloaddition, is a notable example. In this reaction, an aza-diene (a diene containing a nitrogen atom) reacts with a dienophile to form a six-membered heterocyclic ring. For instance, the reaction of benzyne (B1209423) with arylideneaminopyrroles proceeds via an aza-Diels-Alder cycloaddition to afford pyrrolo[2,3-c]isoquinolines. acs.org The reaction is often followed by an in-situ oxidation step to aromatize the newly formed ring. acs.org
Another important class is the [3+2] cycloaddition, which is used to construct five-membered rings. mdpi.com While not directly forming the six-membered isoquinoline ring, these reactions can be used to build fused heterocyclic systems. For example, the reaction of an azomethine ylide with a dipolarophile like phenyl vinyl sulfone leads to the formation of a pyrrolidine (B122466) ring. mdpi.com The regioselectivity and stereoselectivity of these reactions are key aspects of their utility. mdpi.com
The synthesis of pyrrolo[2,1-a]isoquinolines can also be achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction of isoquinoline, a 2-bromoacetophenone, and an acetylenic dipolarophile. nih.gov
Electron Transfer and Proton Transfer Mechanisms
Electron transfer (ET) and proton transfer (PT) are fundamental steps in many chemical reactions, including those involved in the synthesis and modification of isoquinolinones. These processes can occur in a concerted fashion, known as proton-coupled electron transfer (PCET), or in a stepwise manner. semanticscholar.orgnih.gov
In the context of isoquinolinone chemistry, photoredox catalysis provides a powerful platform for reactions involving ET. For example, the atroposelective synthesis of N-aryl isoquinolinones can be achieved via a photoredox-catalyzed aerobic oxidation of N-aryl isoquinolinium salts. acs.org The proposed mechanism involves the single-electron oxidation of the nitrogen atom by a photocatalyst like eosin (B541160) Y under light irradiation. This is followed by deprotonation at the α-carbon to form a radical intermediate, which then undergoes further oxidation and reaction with water to yield the final product. acs.org
The study of proton transfer is also crucial, for instance, in understanding the reactivity of related amide systems. Theoretical studies on phenyl urea (B33335) have investigated the proton transfer between the two nitrogen atoms, a process vital for its subsequent reactions. ddtjournal.com These studies indicate that intramolecular and intermolecular proton transfers can occur, with the relative stability of the resulting anions influencing the reaction outcome. ddtjournal.com
Role of Directing Groups in Catalytic Functionalization
Directing groups (DGs) play a pivotal role in achieving regioselectivity in transition metal-catalyzed C-H functionalization reactions. nih.govrsc.org The DG coordinates to the metal center, positioning it for the selective activation of a specific C-H bond, typically at the ortho position. nih.gov Common directing groups include amides, pyridines, and carboxylic acids. nih.govnih.gov
For example, in the palladium-catalyzed arylation of 3-methyl-2-phenylpyridine, the pyridine (B92270) nitrogen acts as the directing group. nih.gov Similarly, N-methoxybenzamides utilize the methoxyamide group to direct palladium to the ortho C-H bond for annulation with allenes. mdpi.com
Solvent and Substituent Effects on Reaction Selectivity
The choice of solvent and the nature of substituents on the reacting molecules can have a profound impact on the selectivity and outcome of a chemical reaction. researchgate.net In the synthesis of isoquinolinones, these effects are particularly evident in controlling chemoselectivity and regioselectivity.
A striking example is the solvent-dependent chemoselective synthesis of 3- or 4-substituted isoquinolinones from o-alkenylbenzamides mediated by the hypervalent iodine(III) reagent (phenyliodonio)sulfamate (PISA). nih.govbeilstein-journals.org When the reaction is carried out in acetonitrile (B52724), 4-substituted isoquinolinones are the major products. nih.govbeilstein-journals.org In contrast, using hexafluoro-2-propanol (HFIP) as the solvent leads to the preferential formation of 3-substituted isoquinolinones. nih.govbeilstein-journals.org This dramatic switch in selectivity is attributed to the different reaction pathways favored in each solvent. nih.gov
Substituent effects also play a crucial role. In the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides, electron-donating groups on the benzamide (B126) ring generally lead to good yields of the corresponding hydroisoquinolinones. mdpi.com However, strong electron-withdrawing groups significantly reduce the reactivity of the substrates. mdpi.com Similarly, in the protic solvent-mediated cycloisomerization of quinoline (B57606) and isoquinoline propargylic carbinols, the nature of the migrating group (aryl, alkenyl, or alkyl) affects the reaction rate. nih.gov
Derivatization and Functionalization of the 1 2h Isoquinolinone, 3 Phenyl Core
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 1(2H)-isoquinolinone, 3-phenyl- core towards substitution reactions is dictated by the electronic properties of the heterocyclic and phenyl rings. The lactam functionality within the isoquinolinone system influences the electron density of the fused benzene (B151609) ring.
Electrophilic Aromatic Substitution: The benzene ring of the isoquinolinone moiety is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. However, the nitrogen atom's lone pair can participate in resonance, directing electrophiles to specific positions. Reactions like nitration and halogenation typically require forcing conditions. byjus.com For instance, the nitration of phenols, which are highly activated systems, readily proceeds with dilute nitric acid, whereas deactivated systems require stronger reagents and higher temperatures. byjus.com In the case of the 3-phenyl-isoquinolinone, electrophilic substitution on the C-3 phenyl ring is also possible, with its reactivity governed by standard substituent effects.
Nucleophilic Substitution: Nucleophilic substitution is more characteristic of the pyridine-like portion of the isoquinolinone ring. The electron-deficient nature of the ring facilitates attack by nucleophiles. For isoquinolines in general, nucleophilic attack preferentially occurs at the C-1 position. nih.gov In the case of 1(2H)-isoquinolinone, the C-1 position is already part of the lactam, making it less susceptible to typical nucleophilic aromatic substitution unless a suitable leaving group is present. However, functionalization at other positions can be achieved, particularly if they are pre-functionalized with a good leaving group like a halogen. For example, 1-haloisoquinolines can undergo nucleophilic aromatic substitution to introduce a variety of functional groups. nih.gov
Cross-Coupling Chemistry for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the 3-phenyl-1(2H)-isoquinolinone core. These reactions typically involve coupling an organometallic reagent with an organic halide or triflate.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgorganic-chemistry.org This reaction has been successfully applied to the 3-phenyl-1(2H)-isoquinolinone scaffold, particularly for introducing aryl or heteroaryl groups at halogenated positions.
A notable application involves the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones. In this work, an 8-bromo-2-phenylisoquinolinone derivative was coupled with various pyrimidineboronic acids. The reaction conditions were optimized, highlighting the importance of the palladium catalyst, ligand, and base selection for achieving high yields.
| Entry | Pyrimidineboronic acid | Product | Catalyst/Ligand | Base | Yield (%) | Ref |
| 1 | 2-methoxypyrimidin-5-ylboronic acid | 3a | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | 98 | researchgate.net |
| 2 | 2-(methylthio)pyrimidin-5-ylboronic acid | 3b | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | 95 | researchgate.net |
| 3 | 2-(dimethylamino)pyrimidin-5-ylboronic acid | 3c | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | 93 | researchgate.net |
| 4 | 2-morpholinopyrimidin-5-ylboronic acid | 3d | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | 91 | researchgate.net |
| 5 | pyrimidin-5-ylboronic acid | 3e | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | 91 | researchgate.net |
Reaction conditions: 8-bromo-2-phenylisoquinolinone derivative (1 equiv.), boronic acid (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2.5 mol%), Sphos (5 mol%), K₂CO₃ (2.0 equiv.), THF/H₂O, reflux.
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings have been employed to diversify the isoquinolinone core.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.com This methodology has been used to synthesize 4-(1-alkenyl)-3-arylisoquinolines through a palladium(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines followed by alkenylation. researchgate.net This demonstrates a pathway to introduce alkenyl groups at the C-4 position of the isoquinoline (B145761) system.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While specific examples on the 3-phenyl-1(2H)-isoquinolinone core are not prevalent in the reviewed literature, the reaction is broadly applicable. A halo-substituted 3-phenyl-1(2H)-isoquinolinone could be coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl functionalities. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It has been successfully applied to isoquinoline derivatives. For instance, isoquinolin-3-amines have been coupled with a variety of substituted bromobenzene (B47551) derivatives using a Pd₂(dba)₃ catalyst with either JohnPhos or Xantphos as the ligand, yielding N-arylated products. arkat-usa.org This method provides direct access to N-phenylaminoisoquinolines, demonstrating its utility for functionalizing amino-substituted isoquinolinone cores. arkat-usa.org
Direct C-H Functionalization Strategies on the Isoquinolinone Framework
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials (like halides or organometallics), offering a more atom- and step-economical approach to derivatization.
The C-4 position of the isoquinolinone ring is a key target for functionalization due to its potential to influence the molecule's biological activity and physical properties.
Recent studies have demonstrated the direct alkylation and sulfenylation of the C-4 position. An iodine-promoted, metal-free method allows for the regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones using aryl sulfonyl chlorides as the sulfur source. researchgate.net Furthermore, a Lewis acid-catalyzed conjugate addition of isoquinolin-1(2H)-ones to p-quinone methides enables C-4 alkylation under mild, metal-free conditions. researchgate.net
Another innovative, metal-free approach achieves C-4 alkylation of isoquinolines using vinyl ketones as the electrophile and benzoic acid as a nucleophilic reagent in a temporary dearomatization strategy. acs.orgresearchgate.net This reaction is tolerant of substitution at the C-3 position. acs.orgresearchgate.net
| Entry | Isoquinoline Substrate | Vinyl Ketone | Product Yield (%) | Ref |
| 1 | Isoquinoline | Methyl vinyl ketone | 75 | acs.orgresearchgate.net |
| 2 | Isoquinoline | Ethyl vinyl ketone | 70 | acs.orgresearchgate.net |
| 3 | 3-Methylisoquinoline | Methyl vinyl ketone | 65 | acs.orgresearchgate.net |
| 4 | 3-Phenylisoquinoline (B1583570) | Methyl vinyl ketone | 56 | acs.orgresearchgate.net |
Reaction conditions: Isoquinoline (1.0 equiv.), vinyl ketone (1.2 equiv.), benzoic acid (1.2 equiv.), 1,2-dichloroethane, 80 °C.
The nitrogen atom of the lactam is a common site for functionalization, allowing for the introduction of various alkyl and aryl groups which can significantly modulate the compound's properties.
N-alkylation: N-alkylation of the isoquinolinone core can be achieved through several methods. A facile procedure for N-alkylated 3,4-dihydroisoquinolinones involves the N-alkylation of the corresponding dihydroisoquinoline followed by oxidation of the iminium salt intermediate. rsc.org This strategy is adaptable for producing N-substituted 1(2H)-isoquinolinones.
N-arylation: The Chan-Lam coupling reaction provides an efficient method for N-arylation. This copper-catalyzed reaction couples an N-H containing compound with a boronic acid. organic-chemistry.orgrsc.org This protocol has been successfully used for the N-arylation of 3-formyl-2-quinolones, which are structurally very similar to the 3-phenyl-1(2H)-isoquinolinone core. mdpi.comnortheastern.edu The reaction proceeds in the presence of a copper catalyst, often with a base like pyridine (B92270), and is tolerant of a wide range of functional groups on the arylboronic acid. mdpi.comnih.gov
| Entry | Arylboronic Acid | Product Yield (%) | Ref |
| 1 | Phenylboronic acid | 95 | mdpi.com |
| 2 | 4-Methylphenylboronic acid | 98 | mdpi.com |
| 3 | 4-Methoxyphenylboronic acid | 92 | mdpi.com |
| 4 | 4-Chlorophenylboronic acid | 85 | mdpi.com |
| 5 | 3-Iodophenylboronic acid | 81 | mdpi.com |
Substrate: 3-Formyl-2-quinolone. Reaction conditions: Arylboronic acid (2.0 equiv.), Cu(OAc)₂ (1.0 equiv.), Pyridine (2.0 equiv.), 80 °C, in air.
Annulation Reactions for Expanded Ring Systems
Annulation, or ring-forming, reactions are a key strategy for extending the π-system of the 3-phenyl-1(2H)-isoquinolinone core, resulting in rigid, planar polycyclic aromatic compounds. These expanded systems are of significant interest in medicinal chemistry and materials science.
The fusion of an indene (B144670) ring system to the isoquinolinone core gives rise to indeno[1,2-c]isoquinolines. While direct annulation from 1(2H)-Isoquinolinone, 3-phenyl- is not widely reported, synthetic routes have been developed from closely related derivatives.
One established method involves the cyclization of cis-3-aryl-4-carboxyisoquinolones. acs.org This precursor, which can be envisioned as a carboxylated derivative of the parent 3-phenyl-1(2H)-isoquinolinone, undergoes intramolecular cyclization in the presence of a dehydrating agent like thionyl chloride to furnish the indenoisoquinoline skeleton. acs.org This transformation is a key step in the synthesis of potent topoisomerase I inhibitors. acs.org
Another approach starts from 8-phenyl-3,4-dihydro-1(2H)-isoquinolinones. These compounds, which are a reduced form of the parent isoquinolinone with the phenyl group at a different position, can be cyclized under Vilsmeier conditions (using phosphorus oxychloride) followed by a reduction step with sodium borohydride (B1222165) to yield tetrahydroindeno[1,2,3-ij]isoquinolines. cdnsciencepub.comresearchgate.net This method provides a pathway to a different isomer of the indenoisoquinoline system.
Table 1: Synthesis of Indeno[1,2-c]isoquinoline Derivatives from Isoquinolinone Precursors
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| cis-3-Aryl-4-carboxyisoquinolones | Thionyl chloride | Indeno[1,2-c]isoquinolines | acs.org |
Beyond indenoisoquinolines, the 3-phenyl-1(2H)-isoquinolinone framework is a precursor to a variety of other fused polycyclic systems. These syntheses often rely on modern cross-coupling and annulation methodologies.
For instance, rhodium(III)-catalyzed double C-H activation and annulation of 3-phenyl-1,2,4-oxadiazoles with diazo compounds has been shown to produce pyran-fused isoquinolines. mdpi.com In this reaction, the 3-phenyl-1,2,4-oxadiazole (B2793662) acts as a surrogate for a 3-phenylisoquinolinone-like structure, undergoing a tandem reaction that builds two new heterocyclic rings. mdpi.com
Another strategy involves the rhodium(III)-catalyzed redox-neutral C-H annulation of N-methoxybenzamides with propargyl cycloalkanols. This reaction constructs 3-acyl isoquinolin-1(2H)-ones, which are themselves complex polycyclic systems with potential applications as anti-tumor agents. nih.gov While not starting directly from 3-phenyl-1(2H)-isoquinolinone, this method highlights the utility of C-H activation strategies in building complex isoquinolinone-containing molecules.
Table 2: Synthesis of Polycyclic Isoquinolinone-Fused Systems
| Starting Material(s) | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Phenyl-1,2,4-oxadiazoles and 2-diazo-1,3-diketones | Rh(III) catalyst | Pyran-fused isoquinolines | mdpi.com |
| N-Methoxybenzamides and propargyl cycloalkanols | Rh(III) catalyst | 3-Acyl isoquinolin-1(2H)-ones | nih.gov |
Role of 1 2h Isoquinolinone, 3 Phenyl As a Synthetic Building Block and Scaffold
Precursor in Diverse Heterocyclic Chemistry
The isoquinoline (B145761) nucleus is a fundamental component of numerous natural products, including alkaloids, and is prevalent in various pharmacologically active compounds. arsdcollege.ac.in The 1(2H)-isoquinolinone scaffold, particularly when substituted with a phenyl group at the 3-position, serves as an excellent starting point for the synthesis of a wide array of more complex heterocyclic systems.
The reactivity of the lactam function within the isoquinolinone ring, coupled with the potential for functionalization on both the isoquinoline and phenyl rings, allows for a diverse range of chemical transformations. These transformations can lead to the formation of fused heterocyclic systems and other intricate molecular frameworks. For instance, the nitrogen atom of the lactam can be alkylated or arylated, and the carbonyl group can undergo various reactions, providing multiple avenues for structural elaboration.
Synthetic Utility in Complex Chemical Molecule Construction
The structural rigidity and defined stereochemistry of the 1(2H)-isoquinolinone, 3-phenyl- core make it an invaluable fragment in the construction of larger, more complex molecules. ontosight.ai Its planar isoquinolinone portion and the appended phenyl ring provide a well-defined three-dimensional shape that can be strategically incorporated into supramolecular assemblies and architecturally complex organic molecules.
The synthesis of complex molecules often relies on the strategic connection of pre-functionalized building blocks. The 1(2H)-isoquinolinone, 3-phenyl- moiety can be prepared with various substituents on either the isoquinoline or the phenyl ring, allowing for its tailored integration into a larger molecular design. This "building block" approach is fundamental to modern synthetic chemistry, enabling the efficient construction of molecules with desired properties and functions.
Application in Ligand Design for Catalysis
The inherent structural features of 1(2H)-isoquinolinone, 3-phenyl- also lend themselves to the design of sophisticated ligands for metal-catalyzed reactions. chemrxiv.orgnih.gov The nitrogen and oxygen atoms of the lactam can act as coordination sites for metal ions, while the phenyl group can be modified to introduce additional coordinating groups or to tune the steric and electronic properties of the resulting metal complex.
The ability to rationally design ligands is paramount in the development of efficient and selective catalysts. chemrxiv.org The 1(2H)-isoquinolinone, 3-phenyl- scaffold provides a robust and tunable platform for creating ligands that can influence the outcome of a catalytic reaction, leading to improved yields, selectivities, and turnovers.
Design of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. mdpi.comnorthwestern.edunih.govscirp.org The design of the organic linker is critical to the final properties of the MOF, including its pore size, shape, and chemical functionality. mdpi.com The 1(2H)-isoquinolinone, 3-phenyl- unit, with its potential for bifunctional coordination and its rigid structure, can be envisioned as a component of such linkers.
By incorporating this isoquinolinone derivative into a larger organic molecule that also contains other coordinating groups (such as carboxylates or pyridyls), it is possible to create linkers that will self-assemble with metal ions to form well-defined, three-dimensional MOF structures. These materials have potential applications in gas storage, separation, and catalysis.
Development of Photoredox Catalysts
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. nih.govyoutube.com The development of new and efficient photoredox catalysts is an active area of research. The extended π-system and the presence of heteroatoms in 1(2H)-isoquinolinone, 3-phenyl- make it a candidate for incorporation into the design of novel photocatalysts.
Recent studies have shown that isoquinolone derivatives can be involved in photoredox-catalyzed aerobic oxidative transformations. acs.org The isoquinolone oxygen can act as a coordinating group, influencing the reactivity of the molecule. acs.org Furthermore, the development of chiral photoredox catalysts allows for the synthesis of enantiomerically enriched products, a significant goal in medicinal and materials chemistry. acs.org The 1(2H)-isoquinolinone, 3-phenyl- scaffold, with its potential for chiral modification, could be a valuable component in the design of such asymmetric photoredox catalysts.
Theoretical and Computational Chemistry Studies of 1 2h Isoquinolinone, 3 Phenyl
Electronic Structure Analysis (e.g., HOMO/LUMO Characterization)
The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. researchgate.netirjweb.com A smaller energy gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org
In molecules related to 1(2H)-Isoquinolinone, 3-phenyl-, such as quinoline (B57606) and its derivatives, Density Functional Theory (DFT) calculations have been extensively used to characterize these frontier orbitals. For the parent quinoline molecule, DFT calculations at the B3LYP/6-31+G(d,p) level of theory determined the HOMO energy to be -6.646 eV, the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org For a similar compound, Phenyl Quinoline-2-Carboxylate, calculations showed that the HOMO electron density is distributed across both the quinoline and phenyl moieties, whereas the LUMO density is primarily located on the quinoline ring system. mdpi.com
This distribution is crucial for understanding reactivity. For 1(2H)-Isoquinolinone, 3-phenyl-, it is expected that the HOMO would have significant contributions from the electron-rich phenyl ring and the isoquinolinone nitrogen, while the LUMO would be concentrated on the electron-deficient carbonyl group and the conjugated system of the isoquinolinone core. The energy gap dictates the molecule's susceptibility to electronic transitions and its interactions with other chemical species.
Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for Related Quinoline/Isoquinoline (B145761) Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Source |
| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | - | - | scirp.org |
| A Quinolin-2(1H)-one Derivative | DFT/B3LYP/6-311G | - | - | 4.205 (in DMSO) | 1.926 | - | informaticsjournals.co.in |
| A Triazine Derivative | DFT/B3LYP/6-311++G | - | - | 4.4871 | - | - | irjweb.com |
| A Chalcone Derivative | DFT/B3LYP/6-311G** | -5.99 | -1.74 | 4.25 | 2.125 | 3.82 | youtube.com |
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly DFT, is an indispensable tool for elucidating complex reaction mechanisms. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). youtube.comyoutube.com The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate. nih.gov
For the synthesis of quinolin-2-ones, computational studies have provided detailed mechanistic insights. For example, in the synthesis of 3-(methylthio)quinolin-2-ones from N-aryl propynamides and DMSO, DFT calculations were used to explore divergent reaction pathways. The study identified the rate-limiting step and explained how different electronic substituents on the aryl ring steer the reaction toward either a cyclized quinolin-2-one or a spiro researchgate.netq-chem.comtrienone, with calculated activation enthalpies (ΔH‡) of around 18.8 kcal/mol for key steps. acs.org
The synthesis of the 1(2H)-isoquinolinone core often involves the cyclization of precursors like 2-alkynylbenzamides. A computational study of such a reaction would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and the final 1(2H)-Isoquinolinone, 3-phenyl- product.
Transition State Searching: Locating the saddle point on the PES corresponding to the cyclization step using methods like QST2/QST3 or Berny optimization. youtube.com
Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. visualizeorgchem.com
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
These calculations provide a step-by-step description of bond-breaking and bond-forming events, revealing the electronic and structural changes that occur throughout the reaction. researchgate.net
Theoretical Analysis of Structure-Reactivity Correlations
Theoretical analysis allows for the establishment of Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. jmaterenvironsci.comimist.ma DFT-based descriptors are frequently employed in these studies to build predictive models. researchgate.netnih.gov
Key descriptors include:
Electronic Properties: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and Mulliken charges. aaup.edu
Global Reactivity Descriptors: Chemical hardness (η), chemical potential (μ), and electrophilicity index (ω). irjweb.comnih.gov Hardness measures the resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors: Fukui functions, which identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.gov
For instance, a QSAR study on 2-styrylquinoline (B1231325) derivatives as anticancer agents used multiple linear regression (MLR) to develop a model based on descriptors like HOMO/LUMO energies and dipole moment, achieving a high correlation coefficient (R² = 0.90). aaup.edu
Substituent effects on the reactivity of 1(2H)-Isoquinolinone, 3-phenyl- can be systematically studied by computationally introducing different functional groups (e.g., electron-donating or electron-withdrawing) onto the phenyl ring or the isoquinolinone core. Theoretical studies on related systems have shown that electron-withdrawing groups generally enhance reactivity toward nucleophiles by lowering the LUMO energy, while electron-donating groups can increase nucleophilicity by raising the HOMO energy. scielo.brnih.gov Such analyses can predict how modifications to the parent structure will influence its reactivity in various chemical transformations. acs.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of 1(2H)-Isoquinolinone, 3-phenyl- are critical to its properties and interactions. Conformational analysis aims to identify the stable low-energy arrangements of the molecule.
Experimental data from X-ray crystallography provides a solid starting point, revealing that in the solid state, the isoquinolinone moiety is essentially planar, while the 3-phenyl group is significantly twisted out of this plane, with a reported dihedral angle of 39.44°. nih.gov
Computational methods can explore the conformational landscape in more detail. A common technique is the Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). q-chem.com For 1(2H)-Isoquinolinone, 3-phenyl-, a PES scan would typically involve rotating the single bond connecting the phenyl ring to the C3 position of the isoquinolinone core. This would reveal the energy barriers to rotation and identify the exact angles corresponding to energy minima (stable conformers) and maxima (transition states between conformers). researchgate.netresearchgate.net Studies on similar tetrahydroisoquinolines have used this approach to map the energetic landscape of bond rotations. researchgate.net
Table 2: Key Structural Parameters of 1(2H)-Isoquinolinone, 3-phenyl-
| Parameter | Method | Value | Source |
| Crystal System | X-ray Diffraction | Triclinic | nih.gov |
| Space Group | X-ray Diffraction | P-1 | nih.gov |
| Phenyl-Isoquinolinone Dihedral Angle | X-ray Diffraction | 39.44 (4)° | nih.gov |
| N1–C1 Bond Length | X-ray Diffraction | 1.3631 (17) Å | nih.gov |
| C1=O1 Bond Length | X-ray Diffraction | 1.2334 (16) Å | nih.gov |
| Phenyl-Quinoline Dihedral Angle | DFT Optimization (for Phenyl Quinoline-2-Carboxylate) | 46.9 (1)° | mdpi.com |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying medium-to-large organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov It is the underlying method for most of the theoretical analyses discussed in the preceding sections. researchgate.net DFT's core principle is that the total energy of a system can be determined from its electron density. youtube.com
Specific applications of DFT in the study of 1(2H)-Isoquinolinone, 3-phenyl- and related heterocycles include:
Structural Optimization: Calculating the equilibrium geometry (bond lengths, bond angles, dihedral angles) of the molecule in its ground state. scirp.orgresearchgate.net
Spectroscopic Prediction: Simulating vibrational (IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. mdpi.comyoutube.com Comparing calculated spectra with experimental data is a powerful method for structure verification.
Thermodynamic Properties: Calculating thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy, which are crucial for predicting reaction spontaneity and equilibrium positions. nih.gov
Reactivity Prediction: Generating molecular electrostatic potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of chemical attack. nih.gov
Modeling Reaction Pathways: As detailed in Section 6.2, DFT is used to locate transition states and calculate activation energies, providing a full picture of reaction mechanisms. acs.org
Solvent Effects: Incorporating continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate how a solvent environment affects the structure, properties, and reactivity of the molecule. nih.gov
The choice of the functional (e.g., B3LYP, M06-2X, PBE0) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p), def2-TZVP) is critical for obtaining reliable results and is tailored to the specific property being investigated. nih.govnih.gov The extensive application of DFT provides a comprehensive, atom-level understanding of the chemical nature of 1(2H)-Isoquinolinone, 3-phenyl-.
Future Research Directions in 1 2h Isoquinolinone, 3 Phenyl Chemistry
Development of Novel and More Sustainable Synthetic Routes
Future efforts in the synthesis of 1(2H)-isoquinolinone, 3-phenyl- and its derivatives will likely prioritize sustainability and efficiency. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions provide foundational routes, contemporary research is moving towards greener alternatives. pharmaguideline.com
A promising area is the advancement of multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy and reduced waste. frontiersin.org The development of novel MCRs that directly construct the 3-phenyl-1(2H)-isoquinolinone core from simple, readily available starting materials would be a significant step forward.
Furthermore, the use of environmentally benign solvents and catalysts is a critical aspect of sustainable synthesis. Research into employing water or bio-based solvents, coupled with recyclable catalysts such as magnetic nanoparticles, is expected to grow. frontiersin.org For instance, a magnetically recoverable palladium catalyst has been shown to be effective in the synthesis of quinazolinones, a related heterocyclic system, suggesting a potential avenue for the synthesis of isoquinolinones. frontiersin.org Additionally, the use of greener reagents, like trichloroisocyanuric acid (TCCA) in ethanol (B145695) for the synthesis of related isoflavones, provides a template for developing more sustainable protocols for 3-phenylisoquinolinones. rsc.org
Future synthetic strategies will also likely focus on C-H activation and photoredox catalysis . Rhodium-catalyzed C-H activation has already been employed for the synthesis of functionalized isoquinolone derivatives, and expanding this methodology to include a broader range of substrates for the synthesis of 3-phenyl-1(2H)-isoquinolinone is a logical next step. mdpi.comresearchgate.net Visible-light-mediated photoredox catalysis offers a mild and efficient way to forge key bonds, and its application in the synthesis of this scaffold is an area ripe for exploration. researchgate.netacs.org
Exploration of Undiscovered Reactivity Patterns
The 1(2H)-isoquinolinone, 3-phenyl- core possesses multiple reactive sites, and future research will aim to uncover and exploit new reactivity patterns. The lactam functionality, the exocyclic phenyl ring, and the benzo-fused ring all offer opportunities for novel transformations.
One area of interest is the exploration of cycloaddition reactions . For example, [3+2] cycloaddition reactions involving azomethine ylides derived from isoquinoline (B145761) precursors have been used to construct pyrrolo[2,1-a]isoquinoline (B1256269) cores. nih.gov Investigating the participation of the 3-phenyl-1(2H)-isoquinolinone system in a wider array of pericyclic reactions could lead to the rapid construction of complex, polycyclic architectures with potential biological activity.
The development of novel C-H functionalization strategies for the 3-phenyl-1(2H)-isoquinolinone scaffold is another key direction. While C-H activation has been used for the synthesis of the core itself, post-synthetic modification of the phenyl ring or the isoquinolinone backbone through selective C-H activation would provide a powerful tool for generating molecular diversity. This could involve directing group strategies or the use of transition-metal catalysts to achieve site-selective derivatization.
Furthermore, exploring the reactivity of the isoquinolinone core in photochemical reactions beyond its synthesis is a promising avenue. The thia-Paternò–Büchi reaction, for example, has been used to create α-substituted vinylazaarenes from 2-azaarenethiones, demonstrating the potential of photochemical methods to introduce novel functional groups. acs.org Investigating the photochemical behavior of 3-phenyl-1(2H)-isoquinolinone could lead to the discovery of new and unexpected transformations.
Advanced Mechanistic Investigations via Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate the intricate details of reactions involving 1(2H)-isoquinolinone, 3-phenyl-.
Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the origins of selectivity. acs.orgnih.gov For instance, computational analysis can help to understand the regioselectivity observed in rhodium-catalyzed annulation reactions for isoquinoline synthesis. acs.org Applying these methods to the synthesis and reactivity of 3-phenyl-1(2H)-isoquinolinone will be instrumental in predicting reaction outcomes and designing more efficient catalytic systems.
Experimental mechanistic studies , including kinetic analysis, isotope labeling experiments, and the isolation and characterization of reaction intermediates, will remain indispensable. nih.gov For example, deuterium (B1214612) labeling studies have been used to probe the mechanism of the MABR-promoted rearrangement of prenyl phenyl ethers in the synthesis of tricycloillicinone, a complex natural product. nih.gov Similar detailed experimental investigations into the formation of 3-phenyl-1(2H)-isoquinolinone will provide crucial data to validate and refine computational models.
The integration of these two approaches will be particularly powerful. For instance, in the study of photoredox-catalyzed dynamic kinetic asymmetric transformations, computational modeling of C-N bond rotation and experimental tweaking of reaction conditions have provided a comprehensive understanding of the stereoselective process. acs.org This integrated approach will be essential for unraveling the mechanisms of more complex transformations involving the 3-phenyl-1(2H)-isoquinolinone core.
Expansion of Synthetic Applications in Chemical Synthesis
The 1(2H)-isoquinolinone, 3-phenyl- scaffold is a valuable building block for the synthesis of more complex and biologically active molecules. Future research will focus on expanding its utility in the synthesis of natural products, medicinal agents, and other functional molecules.
The isoquinoline core is present in a vast array of natural products , including alkaloids like berberine (B55584) and noscapine. researchgate.netwikipedia.org The 3-phenyl-1(2H)-isoquinolinone moiety can serve as a key intermediate in the total synthesis of these and other complex natural products. Developing efficient routes to this scaffold will facilitate the synthesis of natural product analogues with potentially improved pharmacological properties.
In medicinal chemistry , the isoquinoline framework is considered a "privileged scaffold" due to its prevalence in bioactive compounds. nih.govrsc.org Derivatives of 3-phenylisoquinoline (B1583570) have shown potential as antibacterial agents. nih.gov Future research will involve the synthesis of libraries of 3-phenyl-1(2H)-isoquinolinone derivatives and their evaluation for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.goviucr.orgnih.gov The development of structure-activity relationships (SAR) will guide the design of more potent and selective therapeutic agents. nih.gov
Furthermore, the 3-phenyl-1(2H)-isoquinolinone core can be used as a template for the synthesis of fused heterocyclic systems . For example, the pyrrolo[2,1-a]isoquinoline scaffold, which can be derived from isoquinoline precursors, is found in a number of potent cytotoxic marine alkaloids. nih.gov Exploring new annulation strategies starting from 3-phenyl-1(2H)-isoquinolinone will open up access to novel and structurally diverse heterocyclic frameworks with unique properties.
Design of New Functional Materials and Chemical Probes Based on the Isoquinolinone Core
Beyond its applications in medicinal chemistry, the unique photophysical and chemical properties of the 1(2H)-isoquinolinone, 3-phenyl- scaffold make it an attractive candidate for the development of new functional materials and chemical probes.
The inherent fluorescence of many isoquinoline derivatives suggests their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Future research could focus on tuning the photophysical properties of 3-phenyl-1(2H)-isoquinolinone through systematic structural modifications to develop efficient and stable light-emitting materials. The use of 1-phenylisoquinoline (B189431) as a ligand to synthesize OLED dopants provides a precedent for this line of research. sigmaaldrich.com
The isoquinoline core can also serve as the basis for fluorescent sensors and probes . The development of chemosensors for the detection of metal ions or other analytes is an active area of research. Dihydrothieno[2,3-c]isoquinoline derivatives, for instance, have been investigated as luminescent materials. acs.org By incorporating specific recognition motifs into the 3-phenyl-1(2H)-isoquinolinone structure, it may be possible to create highly sensitive and selective probes for various applications.
Finally, the design and synthesis of chemical probes based on the 3-phenyl-1(2H)-isoquinolinone scaffold will be crucial for elucidating biological pathways. nih.govsigmaaldrich.com These probes can be designed to covalently or non-covalently interact with specific protein targets, allowing for target identification and validation. nih.gov The synthesis of trifunctional building blocks that incorporate a reactive group, a bioorthogonal handle, and a connectivity group for attachment to a ligand of interest is a powerful strategy for probe development. sigmaaldrich.com Applying this approach to the 3-phenyl-1(2H)-isoquinolinone core could lead to the development of valuable tools for chemical biology research.
Q & A
Q. What experimental approaches resolve stereochemical uncertainties in complex isoquinolinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
